molecular formula C12H12ClN3O2 B5575260 N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B5575260
M. Wt: 265.69 g/mol
InChI Key: YORITNCRDCFYOQ-UHFFFAOYSA-N
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Description

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves the reaction of 2-chlorobenzohydrazide with an appropriate acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it may inhibit the synthesis of bacterial cell walls or interfere with the signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-10(17)14-7-11-15-12(16-18-11)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORITNCRDCFYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC(=NO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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